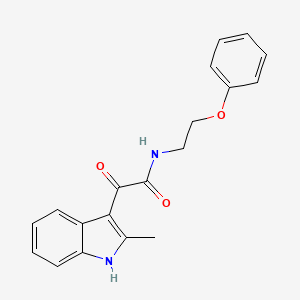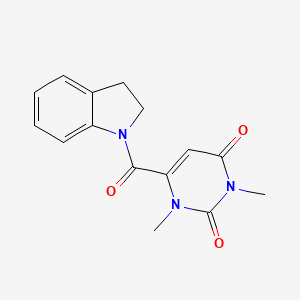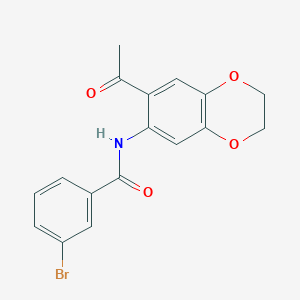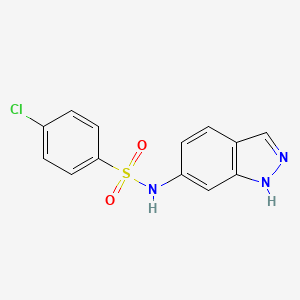![molecular formula C25H20F2N2O2 B14945641 5-benzyl-1-(2,4-difluorophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one](/img/structure/B14945641.png)
5-benzyl-1-(2,4-difluorophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzyl-1-(2,4-difluorophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, difluorophenyl group, and an oxazocinoindole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-1-(2,4-difluorophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazocinoindole core, followed by the introduction of the benzyl and difluorophenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including solvent selection, temperature control, and reaction time, is crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-benzyl-1-(2,4-difluorophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The benzyl and difluorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-benzyl-1-(2,4-difluorophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Studies have shown that it may exhibit anti-inflammatory, neuroprotective, and anticancer properties .
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development. Research is ongoing to explore its efficacy in treating conditions such as neurodegenerative diseases, cancer, and inflammatory disorders .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in areas such as polymer science, nanotechnology, and materials engineering.
Mecanismo De Acción
The mechanism of action of 5-benzyl-1-(2,4-difluorophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and signaling pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation . Additionally, it may interact with receptors in the nervous system, providing neuroprotective effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-benzyl-1-(2,4-difluorophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one
- 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives
- Benzyl-4,5-dihydroisoxazoles
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups and its diverse chemical reactivity
Propiedades
Fórmula molecular |
C25H20F2N2O2 |
|---|---|
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
5-benzyl-1-(2,4-difluorophenyl)-1,3,4,7-tetrahydro-[1,4]oxazocino[6,7-b]indol-6-one |
InChI |
InChI=1S/C25H20F2N2O2/c26-17-10-11-18(20(27)14-17)24-22-19-8-4-5-9-21(19)28-23(22)25(30)29(12-13-31-24)15-16-6-2-1-3-7-16/h1-11,14,24,28H,12-13,15H2 |
Clave InChI |
FVOMVPKNBCHBIQ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(C2=C(C(=O)N1CC3=CC=CC=C3)NC4=CC=CC=C42)C5=C(C=C(C=C5)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Chloro-5-nitrophenyl)-3-[(thiophen-2-ylacetyl)amino]propanoic acid](/img/structure/B14945566.png)
![2,4(1H,3H)-Pyrimidinedione, 1-[(2-ethoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-](/img/structure/B14945568.png)
![methyl 1-{6-bromo-3-[(4-methylphenyl)carbamoyl]-2-oxo-3,4-dihydro-2H-chromen-4-yl}cyclohexanecarboxylate](/img/structure/B14945569.png)

![3-[(2S)-1-(oct-2-yn-1-yl)piperidin-2-yl]pyridine](/img/structure/B14945587.png)

![3,4-dihydroisoquinolin-2(1H)-yl{1-[(2,5-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}methanone](/img/structure/B14945598.png)
![4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B14945599.png)

![3-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-5-phenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14945619.png)
![N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylpentanehydrazide](/img/structure/B14945631.png)
![8,14-dithia-1,6,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-2(7),3,5,9,11(15),12-hexaen-16-one](/img/structure/B14945635.png)
![5-amino-4-ethyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B14945645.png)
